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An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of JNJ-
40411813 in Rodents

Introduction
JNJ-40411813, also known as ADX71149, is a novel, orally bioavailable small molecule that

functions as a positive allosteric modulator (PAM) of the metabotropic glutamate type 2

(mGlu2) receptor.[1][2] As a PAM, JNJ-40411813 does not activate the mGlu2 receptor directly

but potentiates the receptor's response to the endogenous ligand, glutamate.[3] The mGlu2

receptor is a G-protein coupled receptor that plays a crucial role in regulating

neurotransmission, and its modulation has been investigated for therapeutic benefits in

psychiatric and neurological disorders such as schizophrenia, anxiety, and epilepsy.[2][4]

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic

(PK) and pharmacodynamic (PD) properties of JNJ-40411813 in rodent models. It includes

detailed data, experimental protocols, and visualizations of key pathways and workflows to

support researchers, scientists, and drug development professionals. While the compound

showed promise in preclinical studies, its development for epilepsy was discontinued after a

Phase II clinical trial failed to meet its primary endpoint.[5][6]

Pharmacokinetics in Rodents
Pharmacokinetic studies in male Sprague-Dawley and Wistar rats have characterized the

absorption, distribution, metabolism, and excretion (ADME) profile of JNJ-40411813. The
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compound was found to be rapidly absorbed after oral administration and possesses moderate

oral bioavailability.[2][3]

Data Presentation: Pharmacokinetic Parameters in Rats
The following table summarizes the key pharmacokinetic parameters of JNJ-40411813
following a single intravenous (i.v.) or oral (p.o.) administration in rats.

Parameter 2.5 mg/kg i.v. 10 mg/kg p.o. (fed)

Cmax (ng/mL) - 938[2][7]

Tmax (h) - 0.5[2][3]

AUC₀₋∞ (ng·h/mL) 1833 ± 90[7] 2250 ± 417[3][7]

t½ (h) - 2.3 ± 0.5[3][7]

Clearance (CL) (L/h/kg) 1.4 ± 0.1[3][7] -

Volume of Distribution (Vd)

(L/kg)
2.3 ± 0.2[3] -

Absolute Oral Bioavailability - 31%[2][3]

Experimental Protocol: Pharmacokinetic Analysis in
Rats
The pharmacokinetic properties of JNJ-40411813 were evaluated in male Sprague-Dawley

rats.[3]

Animal Model: Male Sprague-Dawley rats were used for the study. The animals had ad

libitum access to food and water before and during the experiment for the oral dosing group.

[3]

Drug Administration:

Intravenous (i.v.): A single 2.5 mg/kg dose of JNJ-40411813 was administered.[3]

Oral (p.o.): A single 10 mg/kg dose of JNJ-40411813 was administered to fed rats.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25692015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25692015/
https://file.medchemexpress.com/batch_PDF/HY-15748/JNJ-40411813-DataSheet-MedChemExpress.pdf
https://pubmed.ncbi.nlm.nih.gov/25692015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://file.medchemexpress.com/batch_PDF/HY-15748/JNJ-40411813-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://file.medchemexpress.com/batch_PDF/HY-15748/JNJ-40411813-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://file.medchemexpress.com/batch_PDF/HY-15748/JNJ-40411813-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://file.medchemexpress.com/batch_PDF/HY-15748/JNJ-40411813-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pubmed.ncbi.nlm.nih.gov/25692015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection: Blood samples were collected at predetermined time points following

drug administration. Plasma was separated by centrifugation and stored at -30°C until

analysis.[8]

Bioanalysis: Plasma concentrations of JNJ-40411813 were determined using a validated

analytical method (e.g., LC-MS/MS).

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance,

and volume of distribution were calculated from the plasma concentration-time data using

non-compartmental analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.medsci.org/v19p0789.htm
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-Administration

Administration

Sampling & Processing

Analysis

Sprague-Dawley Rats

Administer 2.5 mg/kg i.v. Administer 10 mg/kg p.o. 
 (Fed State)

Prepare JNJ-40411813 
 (i.v. & p.o. formulations)

Collect Blood Samples 
 at Timed Intervals

Centrifuge to Isolate Plasma

Store Plasma at -30°C

LC-MS/MS Analysis 
 (Quantify Drug Concentration)

Calculate PK Parameters 
 (Cmax, Tmax, AUC, etc.)

Click to download full resolution via product page

Pharmacokinetic Study Workflow in Rats.
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Pharmacodynamics in Rodents
JNJ-40411813 has been shown to be a potent and selective mGlu2 receptor PAM in a variety

of in vitro and in vivo assays. It also exhibits off-target activity at the 5-hydroxytryptamine 2A

(5HT2A) receptor, which is more pronounced in vivo in rodents due to a specific metabolite.[9]

Data Presentation: In Vitro and In Vivo
Pharmacodynamic Profile

Assay Type Target
Species/Syste
m

Parameter Value

In Vitro mGlu2
Human (CHO

cells)

EC₅₀

([³⁵S]GTPγS)
147 ± 42 nM[2]

mGlu2
Human (HEK293

cells)

EC₅₀ (Ca²⁺

mobilization)
64 ± 29 nM[2][3]

mGlu2 Rat
EC₅₀

([³⁵S]GTPγS)
370 ± 120 nM[3]

mGlu2 PAM Site
Human (CHO

cells)

IC₅₀ (vs [³H]JNJ-

40068782)
68 ± 29 nM[3]

5HT₂ₐ Human K_b 1.1 µM[2][3]

In Vivo
mGlu2

Occupancy
Rat ED₅₀ (p.o.) 16 mg/kg[2][3]

mGlu2

Occupancy
Rat

EC₅₀ (PK-PD

Model)
1032 ng/mL[2][3]

5HT₂ₐ

Occupancy
Rat ED₅₀ (p.o.) 17 mg/kg[2][3]

Behavioral REM Sleep Rat LAD (p.o.) 3 mg/kg[2][3]

Rotarod Rat
No effect up to

(p.o.)
40 mg/kg[9]

Locomotion

(PCP-induced)
Mouse Inhibition

Dose-

dependent[9][10]
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Experimental Protocols: Key Pharmacodynamic Assays
[³⁵S]GTPγS Binding Assay This functional assay measures the activation of G-protein coupled

receptors.

System: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human

mGlu2 receptor (hmGlu2) or rat brain slices.[2][3]

Procedure: Membranes or brain slices are incubated with GDP, the radiolabeled [³⁵S]GTPγS,

and varying concentrations of JNJ-40411813, both in the absence and presence of a fixed

concentration of glutamate.[3]

Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by

scintillation counting. An increase in binding indicates receptor activation.

Analysis: EC₅₀ values are calculated from concentration-response curves to determine the

potency of the compound as a PAM.[3]

Ex Vivo mGlu2 Receptor Occupancy This method quantifies the percentage of target receptors

bound by the drug in the brain after systemic administration.

Animal Model: Male Wistar rats.[7]

Drug Administration: Rats are dosed orally with a range of JNJ-40411813 concentrations.[2]

Tissue Collection: At a specific time point after dosing (e.g., 1 hour), animals are euthanized,

and brains are rapidly removed and dissected.[3]

Assay: Brain homogenates are incubated with a radiolabeled mGlu2 PAM ligand, such as

[³H]JNJ-46281222. The specific binding of the radioligand is measured.[2][3]

Analysis: The reduction in radioligand binding in drug-treated animals compared to vehicle-

treated controls is used to calculate the percentage of mGlu2 receptors occupied by JNJ-
40411813. An ED₅₀ (the dose required to achieve 50% receptor occupancy) is then

determined.[3]
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Mechanism of Action & Signaling Pathway
JNJ-40411813 binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric

site where glutamate binds.[3] This binding induces a conformational change in the receptor

that enhances its affinity for glutamate and/or increases the efficacy of G-protein coupling upon

glutamate binding. The mGlu2 receptor is a Gi/o-coupled receptor, and its activation leads to

the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of

ion channel activity. This ultimately results in a reduction of neurotransmitter release from

presynaptic terminals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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